molecular formula C16H15Cl2NOS B2845838 2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide CAS No. 477866-81-2

2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide

Cat. No.: B2845838
CAS No.: 477866-81-2
M. Wt: 340.26
InChI Key: HUTSQPXAXRKPDQ-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is a synthetic acetamide derivative featuring a 2,6-dichlorophenyl group attached to the α-carbon of the acetamide backbone and a phenylsulfanyl ethylamine substituent on the nitrogen atom. The dichlorophenyl moiety enhances lipophilicity and may influence binding interactions, while the phenylsulfanyl group introduces sulfur-based reactivity, which can modulate pharmacokinetic properties such as metabolic stability .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-N-(2-phenylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c17-14-7-4-8-15(18)13(14)11-16(20)19-9-10-21-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTSQPXAXRKPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide typically involves the reaction of 2,6-dichloroaniline with 2-(phenylsulfanyl)ethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the acetamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the acetamide group or the aromatic rings.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified acetamide derivatives or reduced aromatic rings.

    Substitution: Compounds with different functional groups replacing the halogens.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Structural Analogues in the Acetamide Class

The compound shares structural similarities with several acetamide derivatives, particularly those with halogenated aryl groups and sulfur-containing substituents. Below is a comparative analysis based on substituent effects, crystallographic data, and reported applications:

Compound Key Substituents Molecular Weight (g/mol) Notable Properties Applications/Research Focus
2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide 2,6-Dichlorophenyl, phenylsulfanyl ethyl 381.28 (calculated) High lipophilicity; potential hydrogen-bonding via NH and sulfur atoms Antimicrobial/antifungal research (hypothesized)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazole 303.17 Twisted aryl-thiazole dihedral (79.7°); N–H···N hydrogen-bonded chains Crystal engineering, coordination chemistry
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-Diethylphenyl, methoxymethyl 269.76 Herbicidal activity; inhibits plant cell division Pre-emergent herbicide
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) 2,6-Diethylphenyl, propoxyethyl 311.85 Selective herbicide; disrupts lipid biosynthesis Rice paddy weed control

Key Observations :

  • Substituent Effects : The phenylsulfanyl ethyl group in the target compound introduces steric bulk and sulfur-based polarity compared to simpler alkyl or methoxy substituents in alachlor and pretilachlor. This may enhance binding to sulfur-interacting enzymes or receptors.
  • Hydrogen Bonding: Unlike alachlor and pretilachlor, which lack strong hydrogen-bond donors, the target compound’s acetamide NH group enables intermolecular interactions, as seen in the thiazole analogue’s N–H···N chains .
  • Biological Activity: While alachlor and pretilachlor are well-characterized herbicides, the biological activity of the target compound remains underexplored.
Crystallographic and Conformational Comparisons

The thiazole-substituted analogue (2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) provides critical insights into the structural behavior of dichlorophenyl acetamides:

  • Dihedral Angle : The 79.7° twist between the dichlorophenyl and thiazole rings minimizes steric clashes and optimizes packing via hydrogen bonds . A similar conformational adjustment is expected in the phenylsulfanyl ethyl derivative.
  • Packing Stability : Hydrogen-bonded chains (e.g., N–H···N) in the thiazole analogue enhance crystal stability . The phenylsulfanyl ethyl group may instead participate in weaker S···π or C–H···S interactions, reducing lattice cohesion compared to the thiazole derivative.

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